
3',5'-Dibromoacetophenone
Overview
Description
3',5'-Dibromoacetophenone (CAS 14401-73-1) is a halogenated aromatic ketone with bromine substituents at the 3' and 5' positions of the acetophenone ring. Its molecular formula is C₈H₆Br₂O, with a molecular weight of 277.94 g/mol. This compound is structurally characterized by its symmetric meta-substitution pattern, which distinguishes it from other dibromoacetophenone isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,5’-Dibromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biphasic electrolysis with sodium bromide and sulfuric acid as a supporting electrolyte has also been reported as an efficient method for the α-bromination of acetophenones .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dibromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 3’,5’-dibromo-1-phenylethanol.
Oxidation: Formation of 3’,5’-dibromobenzoic acid
Scientific Research Applications
3’,5’-Dibromoacetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’,5’-Dibromoacetophenone involves its ability to act as an electrophile due to the presence of the carbonyl group and the electron-withdrawing bromine atoms. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
Comparison with Similar Dibromoacetophenone Isomers
Physicochemical Properties
- Hydrophobicity: 2,4'-Dibromoacetophenone: Exhibits high hydrophobicity due to its para-substitution pattern, making it suitable for hydrophobic interactions in drug discovery . 3',5'-Dibromoacetophenone: Symmetric meta-substitution may enhance crystallinity but reduce solubility in polar solvents compared to 2,4'-isomer (inferred from analogous compounds) .
- Reactivity: 2,2'-Dibromoacetophenone: α-bromination enables nucleophilic substitution reactions, such as oxidative amidation with secondary amines . this compound: Bromine atoms at meta positions may direct electrophilic substitution reactions to the para position of the acetophenone ring.
Biotransformation and Enantioselectivity
- 2,4'-Dibromoacetophenone: Undergoes enantioselective reduction by Yarrowia lipolytica strains to yield R-alcohol with >99% enantiomeric excess (ee) .
- This compound: No direct data available, but meta-substitution may hinder enzymatic recognition compared to para-substituted isomers.
Key Research Findings and Contradictions
Synthetic Discrepancies : Friedel-Crafts reactions of dibromobenzenes yield different products depending on the starting material (p- vs. m-dibromobenzene), with conflicting reports on product selectivity .
Derivatization Limitations: BF₃-catalyzed derivatization of fatty acids with 2,4'-dibromoacetophenone produces methyl esters instead of phenacyl esters, highlighting reagent-specific challenges .
Isomer-Specific Reactivity: α,α-dibromo derivatives (e.g., 2,2'-dibromoacetophenone) exhibit unique reactivity in amidation reactions compared to ring-substituted isomers .
Biological Activity
3',5'-Dibromoacetophenone (DBAP), with the molecular formula C₈H₆Br₂O, is an organic compound characterized by the substitution of two bromine atoms at the 3' and 5' positions of the acetophenone structure. This compound has gained attention in scientific research for its potential biological activities, particularly in enzyme inhibition and as an intermediate in pharmaceutical synthesis.
DBAP is synthesized through various methods, including electrophilic aromatic substitution reactions. The presence of bromine atoms enhances its electrophilic nature, making it a versatile intermediate in organic synthesis. Key reactions involving DBAP include:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
- Oxidation Reactions : Oxidative processes can yield carboxylic acids or other oxidized derivatives.
The mechanism of action of DBAP primarily involves its ability to act as an electrophile due to the carbonyl group and the electron-withdrawing effects of the bromine atoms. This reactivity facilitates interactions with various biological targets, particularly enzymes.
Enzyme Inhibition
DBAP has been studied for its role in enzyme inhibition. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development. For instance, studies have shown that DBAP exhibits inhibitory effects on certain kinases and phosphatases, suggesting its potential as a lead compound in designing therapeutic agents.
Antimicrobial Properties
Emerging studies suggest that DBAP may possess antimicrobial properties. In vitro assays have indicated that it can inhibit the growth of various bacterial strains, although further research is needed to elucidate the mechanisms behind this activity and to confirm its efficacy in vivo.
Cytotoxicity
Research has also explored the cytotoxic effects of DBAP on cancer cell lines. Preliminary findings indicate that DBAP may induce apoptosis in specific cancer cells, providing a potential avenue for anticancer drug development. The IC₅₀ values observed in these studies suggest a significant cytotoxic effect, warranting further investigation into its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique biological activity of DBAP, it is useful to compare it with related compounds. The following table summarizes key characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromoacetophenone | Contains one bromine atom | Less reactive than dibrominated derivatives |
4-Bromoacetophenone | Contains one bromine atom | Similar reactivity profile but different substitution patterns |
4'-Amino-3',5'-dibromoacetophenone | Contains amino and dibromo groups | Enhanced reactivity due to multiple functional groups |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that DBAP effectively inhibited a specific kinase involved in cancer proliferation pathways. The study reported an IC₅₀ value of approximately 15 µM, indicating significant potency against the target enzyme.
- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of DBAP against gram-positive and gram-negative bacteria. Results showed that DBAP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antibacterial agent .
- Cytotoxicity Evaluation : A cytotoxicity assay conducted on human cancer cell lines revealed that DBAP induced apoptosis with an IC₅₀ value of 20 µM after 48 hours of exposure, highlighting its potential as an anticancer compound.
Q & A
Q. Basic: What are the common synthetic routes for 3',5'-Dibromoacetophenone, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves bromination of acetophenone derivatives. Key methodologies include:
- Direct Bromination : Using brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) under controlled temperatures (0–25°C) to achieve regioselective dibromination at the 3' and 5' positions. Solvent choice (e.g., dichloromethane vs. acetic acid) impacts reaction efficiency and byproduct formation .
- Grignard Reaction : Reaction of 3,5-dibromobenzoyl chloride with methyl magnesium bromide, followed by hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Halogen Exchange : Substitution of fluorine or chlorine in fluoro/chloroacetophenone derivatives using HBr or NaBr in acidic media. Catalyst selection (e.g., CuBr) enhances yield .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to identify intermediate phases.
- Adjust stoichiometry (e.g., 2.2 equivalents of Br₂) to minimize polybrominated byproducts .
- Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) for purification .
Q. Basic: What analytical techniques are most effective for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Q. Advanced: How can researchers address discrepancies in reaction outcomes during the synthesis of this compound derivatives?
Answer:
Contradictions in yields or product distributions often arise from:
- Catalyst Incompatibility : For example, CuBr may favor mono-bromination, while FeBr₃ promotes di-substitution. Screen catalysts systematically .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. Compare solvents in parallel trials .
- Thermodynamic vs. Kinetic Control : Lower temperatures (0°C) favor kinetic products (e.g., meta-bromination), while higher temperatures (50°C) shift to thermodynamic products .
Case Study : In reactions with 4-amino-5-mercapto-3-methyl-s-triazole, unexpected dimerization occurred instead of the desired cyclization. Adjusting solvent (ethanol → DMSO) and reducing reaction time minimized byproducts .
Q. Advanced: What strategies enable stereoselective biotransformation of this compound using microbial systems?
Answer:
- Enzyme Selection : Use Yarrowia lipolytica strains expressing ketoreductases for enantioselective reduction to (R)- or (S)-alcohols. Optimize pH (6.5–7.5) and cofactor (NADPH) regeneration .
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance enzyme-substrate binding affinity.
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Reversibility of reduction can be mitigated by in situ product removal .
Data Example :
Strain | Substrate | ee (%) | Yield (%) |
---|---|---|---|
YL-101 | This compound | 92 (R) | 78 |
YL-203 | This compound | 85 (S) | 65 |
Q. Methodological: How can computational tools predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon (LUMO = -1.8 eV) is prone to nucleophilic attack .
- Retrosynthesis Software : Platforms like Reaxys or Pistachio propose synthetic routes by analyzing known reactions of halogenated acetophenones. Filter results by yield (>70%) and step economy .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., higher solubility in THF vs. hexane) .
Q. Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may stem from:
- Structural Analogues : Subtle differences (e.g., 3',5'-dibromo vs. 2',4'-dibromo) drastically alter binding modes. Compare X-ray crystallography data of target proteins .
- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO) affect compound stability. Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) .
- Metabolic Interference : Metabolites generated in vitro (e.g., debrominated products) may exhibit off-target effects. Use LC-MS/MS to track degradation .
Properties
IUPAC Name |
1-(3,5-dibromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDRRYVMJBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347456 | |
Record name | 3',5'-Dibromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-73-1 | |
Record name | 1-(3,5-Dibromophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14401-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dibromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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